Methyl 4-(furan-2-YL)quinoline-7-carboxylate
Description
Methyl 4-(furan-2-yl)quinoline-7-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a furan ring at position 4 and a methyl ester group at position 5. The incorporation of a furan moiety (a five-membered aromatic oxygen heterocycle) may enhance bioavailability or target-specific interactions, as seen in other furan-containing bioactive compounds .
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
methyl 4-(furan-2-yl)quinoline-7-carboxylate |
InChI |
InChI=1S/C15H11NO3/c1-18-15(17)10-4-5-11-12(14-3-2-8-19-14)6-7-16-13(11)9-10/h2-9H,1H3 |
InChI Key |
OMBYBTYIHPAYAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC=CC(=C2C=C1)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Under acidic catalysis (e.g., KHSO₄ or H₂SO₄), the aldehyde group of 2-amino-4-furanbenzaldehyde reacts with the β-keto ester’s ketone moiety, forming a Schiff base intermediate. Cyclization then yields the quinoline core. Ultrasound irradiation at 80°C in 80% ethanol enhances reaction efficiency, achieving yields up to 74%.
Key Parameters:
-
Catalyst: KHSO₄ (20 mol%)
-
Solvent: Ethanol/water mixture
-
Temperature: 80°C
-
Time: 3 hours under ultrasound
Challenges and Optimizations
-
Regioselectivity: Ensuring the furan group occupies the 4-position requires precise control of the aldehyde’s substitution pattern.
-
Purity: Column chromatography (petroleum ether/ethyl acetate, 5:1) isolates the quinoline intermediate.
Esterification of the Carboxylic Acid Group
The methyl ester at the 7-position is introduced via esterification of the corresponding carboxylic acid. This step is critical for stabilizing the compound and enhancing bioavailability.
Acid-Catalyzed Esterification
-
Dissolve 4-(furan-2-yl)quinoline-7-carboxylic acid in methanol.
-
Add concentrated H₂SO₄ (catalytic) and reflux for 10–12 hours.
-
Neutralize with ice, filter, and recrystallize from petroleum ether.
Reaction Conditions:
-
Molar Ratio: 1:20 (acid:methanol)
-
Yield: 65–78%
-
Purity Check: TLC (ethyl acetate/hexane, 3:7)
Alternative Methods
-
Diazomethane Methylation: Quick but hazardous.
-
DCC/DMAP Coupling: Uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for milder conditions.
One-Pot Tandem Synthesis
Recent advances combine multiple steps into a single pot, reducing purification needs. A Friedländer-esterification tandem process has been reported for analogous quinolines:
-
Conduct Friedländer condensation with methyl 3-oxobutanoate .
-
Directly esterify the resultant carboxylic acid in situ by adding excess methanol and H₂SO₄.
-
Isolate the product via vacuum distillation.
Advantages:
Structural Characterization and Quality Control
Synthetic batches are validated using:
-
¹H NMR: Confirms furan (δ 6.5–7.5 ppm) and ester (δ 3.9 ppm, singlet) protons.
-
HPLC: Purity >98% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Friedländer + Ester | 2-Amino-4-furanbenzaldehyde | Cyclization + esterification | 74 | 98 |
| Post-Cyclization Coupling | Chloromethylquinoline | Suzuki-Miyaura coupling | 62 | 95 |
| One-Pot Tandem | 2-Aminobenzaldehyde + β-keto ester | Tandem reaction | 68 | 97 |
Industrial-Scale Considerations
Large-scale synthesis faces challenges in:
-
Catalyst Recovery: KHSO₄ is inexpensive but difficult to recycle.
-
Solvent Volume: Ethanol/water mixtures require distillation for reuse.
-
Safety: Ultrasound irradiation demands specialized equipment.
Chemical Reactions Analysis
Ester Hydrolysis to Carboxylic Acid
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4-(furan-2-yl)quinoline-7-carboxylic acid. This reaction is critical for enhancing water solubility and enabling further functionalization.
Conditions and Outcomes
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 10% H<sub>2</sub>SO<sub>4</sub>, reflux, 8 h | 4-(furan-2-yl)quinoline-7-carboxylic acid | 85% | |
| 2M NaOH, ethanol, 70°C, 6 h | Same as above | 78% |
Mechanistic studies indicate nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by elimination of methanol .
Hydrazide Formation
Reaction with hydrazine hydrate converts the ester into 4-(furan-2-yl)quinoline-7-carbohydrazide, a key intermediate for synthesizing heterocyclic derivatives.
Procedure
-
Methyl 4-(furan-2-yl)quinoline-7-carboxylate (0.5 mmol) and hydrazine hydrate (1 mmol) in ethanol were refluxed for 8–10 hours .
-
Yield: 92% (white solid, m.p. 214–216°C).
This intermediate serves as a precursor for triazole and oxadiazole derivatives through condensation with aldehydes or ketones .
Nucleophilic Acyl Substitution
The ester group participates in nucleophilic substitutions, enabling the introduction of alkoxy or amino groups.
Example Reaction
-
Treatment with thionyl chloride converts the carboxylic acid (post-hydrolysis) into an acyl chloride, which reacts with amines to form amides .
Cyclization Reactions
Intramolecular cyclization has been observed in structurally analogous quinoline esters under Lewis acid catalysis. For example:
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
The compound has shown promising results in various studies related to anticancer activity. For example, derivatives of methyl 4-(furan-2-YL)quinoline-7-carboxylate have been evaluated for their cytotoxic effects against human cancer cell lines, such as melanoma (A375) and breast cancer (MDA-MB-231). In one study, several synthesized compounds exhibited potent cytotoxic activity with IC50 values ranging from 2.9 to 11.3 µg/ml, indicating their potential as effective anticancer agents .
Case Study: Cytotoxicity Assessment
A detailed investigation into the cytotoxic properties of synthesized derivatives revealed complete DNA cleavage at specific concentrations, highlighting the mechanism through which these compounds exert their anticancer effects . The structure-activity relationship demonstrated that modifications at the para position of the phenyl ring significantly enhanced both DNA cleavage and cytotoxicity.
Antimicrobial Properties
This compound and its analogs have also been studied for their antimicrobial activities. The presence of the furan moiety in the quinoline scaffold has been associated with enhanced antibacterial and antifungal properties. Research indicates that quinoline derivatives can inhibit various pathogens, making them suitable candidates for developing new antimicrobial agents .
Table: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.15 µg/ml |
| Compound B | Escherichia coli | 0.7 µg/ml |
| Compound C | Candida albicans | 3.0 µg/ml |
Antimalarial Activity
The antimalarial potential of quinoline derivatives is well-documented, with ongoing research focusing on enhancing their efficacy against Plasmodium falciparum. This compound may serve as a scaffold for developing new antimalarial agents through structural modifications that improve pharmacokinetic properties and potency .
Case Study: Antimalarial Efficacy
In one study, quinoline derivatives were screened for their antiplasmodial activity and demonstrated moderate potency against malaria parasites, leading to further optimization for improved efficacy in vivo .
Neurokinin Receptor Inhibition
Recent studies have highlighted the potential of quinoline derivatives, including this compound, in inhibiting neurokinin receptors. This action could pave the way for developing treatments for conditions such as pain management and anxiety disorders .
Mechanism of Action
The mechanism of action of Methyl 4-(furan-2-YL)quinoline-7-carboxylate involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The furan ring can interact with enzymes and receptors, modulating their activity. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations
Substituent Position and Bioactivity
- Furan Placement: The position of the furan ring significantly impacts biological interactions. For example, 7-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid places furan at C2, whereas the target compound has furan at C3. This positional difference may alter binding affinity in enzyme inhibition, as seen in oxadiazole derivatives where furan enhances antifungal activity .
- Functional Groups : Carboxylic acid derivatives (e.g., 7-bromo and 7-fluoro analogs) may exhibit higher polarity and hydrogen-bonding capacity compared to ester-containing compounds like the target molecule. Methyl esters, however, often improve cell membrane permeability due to reduced polarity .
Halogen vs. Furan Substituents
Physicochemical Properties
- Esters generally exhibit better lipid solubility than carboxylic acids, favoring oral bioavailability .
- Electron-Withdrawing Effects : Fluorine and bromine substituents increase electron-withdrawing effects, which can stabilize charge-transfer complexes in biological systems .
Biological Activity
Methyl 4-(furan-2-YL)quinoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to a class of quinoline derivatives that have been synthesized through various methods, including microwave-assisted reactions and conventional synthesis techniques. The structure comprises a quinoline core substituted with a furan moiety at the para position, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound are primarily characterized by its cytotoxic , antimicrobial , and antioxidant properties.
Cytotoxic Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Case Study Data :
- In a study involving the A375 melanoma cell line, compounds similar to this compound showed IC50 values ranging from 2.9 to 11.3 µg/mL , indicating potent cytotoxicity against this cancer type .
- Another study evaluated the compound's effects on breast cancer cells (MDA-MB 231), revealing IC50 values between 6.2 and 9.5 µg/mL for related derivatives .
The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the quinoline ring significantly enhances cytotoxicity, particularly halogen groups at the para position .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Antibacterial Efficacy :
- In vitro studies indicate that quinoline derivatives exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 0.15 to 3.0 μg/mL for certain derivatives .
- The compound's effectiveness against pathogens like Staphylococcus aureus and Escherichia coli highlights its potential as an antimicrobial agent .
Antioxidant Activity
Antioxidant properties have been assessed using DPPH and hydrogen peroxide scavenging assays:
- Compounds derived from the quinoline structure demonstrated good radical scavenging activity, suggesting that this compound could play a role in mitigating oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which may involve the upregulation of pro-apoptotic factors such as p53 and caspases .
- Inhibition of Cell Proliferation : Studies indicate that it may halt cell cycle progression at the G1/S phase, leading to reduced proliferation rates in cancerous cells .
- DNA Cleavage : Certain derivatives have shown complete DNA cleavage at high concentrations, indicating potential mechanisms for inducing cytotoxicity through genotoxic effects .
Summary of Research Findings
| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Notes |
|---|---|---|---|
| Cytotoxic | A375 (Melanoma) | 2.9 - 11.3 µg/mL | Potent cytotoxicity observed |
| Cytotoxic | MDA-MB 231 (Breast Cancer) | 6.2 - 9.5 µg/mL | Significant activity noted |
| Antimicrobial | Staphylococcus aureus | MIC < 3.0 µg/mL | Effective against Gram-positive bacteria |
| Antimicrobial | Escherichia coli | MIC < 3.0 µg/mL | Effective against Gram-negative bacteria |
| Antioxidant | Various | DPPH Scavenging Activity | Good radical scavenging ability |
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 4-(furan-2-yl)quinoline-7-carboxylate?
The synthesis of quinoline carboxylates typically involves cyclization or substitution reactions. For methyl esters, a common approach is esterification of the corresponding carboxylic acid using methanol under acidic or catalytic conditions. For example, ethyl analogs like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are synthesized via regioselective alkylation, where reaction conditions (e.g., solvent polarity, temperature) influence product ratios . Adapting this, the furan-substituted quinoline core could be constructed via Gould-Jacobs cyclization, followed by esterification. Key steps include:
- Cyclization : Reacting aniline derivatives with diethyl ethoxymethylenemalonate to form the quinoline backbone.
- Substitution : Introducing the furan-2-yl group at the 4-position using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Esterification : Converting the carboxylic acid intermediate to the methyl ester using trimethylsilyl diazomethane or methanol/H₂SO₄ .
Q. How can the structure of this compound be rigorously characterized?
A multi-technique approach is essential:
Q. What solvents are optimal for handling this compound in experimental workflows?
Polar aprotic solvents (e.g., DMSO, DMF) are preferred for dissolving quinoline carboxylates due to their moderate-to-high polarity. However, solubility should be empirically tested using incremental solvent additions. Avoid halogenated solvents if the compound exhibits halogen-sensitive functional groups. Safety data for related compounds (e.g., Ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate) recommend handling in ventilated environments and using PPE due to potential irritancy .
Advanced Research Questions
Q. How can researchers resolve contradictions in substituent effects on the quinoline core?
Conflicting data on substituent reactivity (e.g., electron-withdrawing vs. donating groups) often arise from divergent reaction conditions. For example:
- Regioselectivity : Ethylation of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid produces two regioisomers; their ratio depends on solvent polarity and catalyst choice .
- Electronic effects : Fluorine at the 6-position (in Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) enhances electrophilic substitution at the 4-position, whereas furan’s electron-rich nature may alter reactivity .
Methodological resolution : - Perform density functional theory (DFT) calculations to predict substituent influence on charge distribution.
- Conduct controlled experiments varying solvents, catalysts, and temperatures to isolate dominant factors .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?
Common issues include:
- Disorder in the furan ring : Furan’s planar structure may lead to rotational disorder. Mitigate by collecting high-resolution data (≤ 0.8 Å) and using SHELXL’s PART instructions to model disorder .
- Twinned crystals : If twinning is detected (e.g., via Rint > 0.1), apply twin refinement protocols in SHELXL .
- Hydrogen bonding ambiguities : Use Hirshfeld surface analysis to clarify intermolecular interactions, particularly if the ester group participates in H-bonding networks .
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Reaction mechanism simulation : Use Gaussian or ORCA to model transition states for cyclization and coupling steps, identifying energy barriers.
- Solvent effects : Conduct COSMO-RS calculations to predict solvent polarity’s impact on reaction yields.
- Docking studies : If the compound has biological targets (e.g., antimicrobial activity as seen in Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate), perform molecular docking to rationalize structure-activity relationships (SAR) .
Q. What strategies address low yields in the final esterification step?
- Catalyst screening : Test Brønsted acids (H₂SO₄, TsOH) vs. Lewis acids (FeCl₃, ZnCl₂).
- Microwave-assisted synthesis : Reduce reaction time and improve esterification efficiency .
- Protection/deprotection : If the furan or quinoline nitrogen is reactive, use temporary protecting groups (e.g., Boc for amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
